molecular formula C19H23N3O2 B11321845 N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide

N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide

Cat. No.: B11321845
M. Wt: 325.4 g/mol
InChI Key: AOGKMJVLHHVCQR-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, pyrazole, and adamantane structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the radical bromination of a methyl group on the furan ring, followed by the formation of a phosphonate intermediate. This intermediate is then reacted with a pyrazole derivative under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines .

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE is unique due to its combination of furan, pyrazole, and adamantane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C19H23N3O2/c23-18(19-9-13-6-14(10-19)8-15(7-13)11-19)21-17-3-4-20-22(17)12-16-2-1-5-24-16/h1-5,13-15H,6-12H2,(H,21,23)

InChI Key

AOGKMJVLHHVCQR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=NN4CC5=CC=CO5

Origin of Product

United States

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